Cas no 2137728-52-8 (sodium 1H-indole-3-sulfinate)

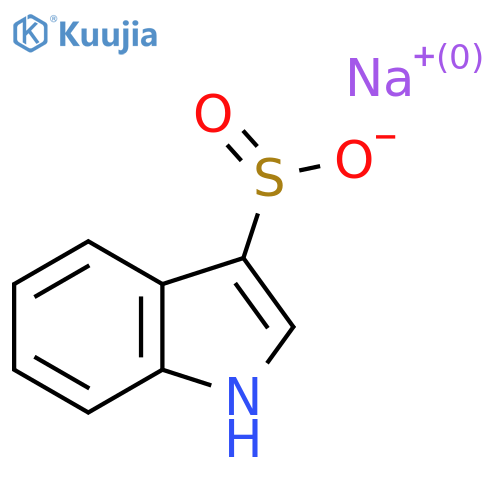

sodium 1H-indole-3-sulfinate structure

商品名:sodium 1H-indole-3-sulfinate

sodium 1H-indole-3-sulfinate 化学的及び物理的性質

名前と識別子

-

- 2137728-52-8

- sodium 1H-indole-3-sulfinate

- EN300-724611

-

- インチ: 1S/C8H7NO2S.Na/c10-12(11)8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11);/q;+1/p-1

- InChIKey: IMZSYCFVDIBVFN-UHFFFAOYSA-M

- ほほえんだ: S(C1=CNC2C=CC=CC=21)(=O)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 203.00169389g/mol

- どういたいしつりょう: 203.00169389g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 203

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.1Ų

sodium 1H-indole-3-sulfinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-724611-1.0g |

sodium 1H-indole-3-sulfinate |

2137728-52-8 | 1g |

$0.0 | 2023-06-07 |

sodium 1H-indole-3-sulfinate 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

2137728-52-8 (sodium 1H-indole-3-sulfinate) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量